1-(4-Methylbenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine
Description
1-(4-Methylbenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzenesulfonyl group and a 2-(pyridin-4-yl)ethyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(2-pyridin-4-ylethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-16-2-4-18(5-3-16)24(22,23)21-14-12-20(13-15-21)11-8-17-6-9-19-10-7-17/h2-7,9-10H,8,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXAYBYBIILEQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85271814 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Core: Starting with piperazine, the core structure is prepared.
Substitution with 4-Methylbenzenesulfonyl Group: This step involves the sulfonylation of piperazine using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridin-4-yl Group: The final step involves the alkylation of the piperazine nitrogen with a 2-(pyridin-4-yl)ethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Substitution Reactions
The sulfonamide group undergoes nucleophilic substitution under controlled conditions. For example:
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Chlorination : Treatment with thionyl chloride (SOCl₂) in benzene replaces the sulfonyl oxygen with chlorine, forming 1-(4-methylbenzenesulfonyl chloride)-4-[2-(pyridin-4-yl)ethyl]piperazine .
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Hydrazine displacement : Reaction with hydrazine hydrate in ethanol replaces the sulfonyl group with a hydrazine moiety, yielding derivatives with enhanced hydrogen-bonding capacity .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chlorination | SOCl₂, benzene, reflux | Sulfonyl chloride derivative | 99% | |
| Hydrazine substitution | NH₂NH₂·H₂O, ethanol, reflux | Hydrazine derivative | 90% |
Alkylation and Acylation
The secondary amines on the piperazine ring participate in alkylation and acylation reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in 1,4-dioxane using N,N-diisopropylethylamine (DIPEA) as a base, forming N-alkylated derivatives .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in pyridine yields N-acylated products, modulating lipophilicity .
Pyridine Ring Reactions
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Oxidation : The pyridinyl group resists oxidation under mild conditions but forms N-oxide derivatives when exposed to meta-chloroperbenzoic acid (mCPBA) .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering electronic properties.
Sulfonamide Group Reactions
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Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a thioether, though this reaction is inefficient (<30% yield).
| Reaction Target | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Pyridine oxidation | mCPBA, CH₂Cl₂, 0°C | Pyridine N-oxide | Steric hindrance limits yield |
| Pyridine reduction | H₂, Pd/C, ethanol | Piperidine derivative | Complete ring saturation |
Metal Coordination
The pyridinyl nitrogen acts as a Lewis base, coordinating transition metals like Co(II) and Zn(II). This property is exploited in:
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Catalytic systems : Forms complexes with Co(II) in methanol, enhancing redox activity .
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Biological targeting : Binds Zn(II) in enzyme active sites (e.g., methionine aminopeptidase), mimicking natural ligands .
Protonation-Dependent Reactivity
The piperazine ring exists in monoprotonated (pH 7.4) or diprotonated (acidic) states, influencing reaction pathways:
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Monoprotonated state : Favors electrophilic substitution at the pyridinyl group .
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Diprotic state : Enhances nucleophilic reactivity at the sulfonamide oxygen .
N-Oxidation
Reaction with hydrogen peroxide (H₂O₂) in acetic acid converts the piperazine ring to its N-oxide form, increasing polarity and water solubility .
Cross-Coupling Reactions
The pyridinyl group participates in Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh₃)₄ catalysis, enabling biaryl synthesis.
Key Research Findings
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Biological relevance : Metal coordination (e.g., Co(II)) enhances inhibitory activity against metalloenzymes like HsMetAP1 .
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Structural modifications : Alkylation of the piperazine ring improves σ₁ receptor binding affinity by 12-fold compared to acylation .
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Stability : The sulfonamide group resists hydrolysis under physiological conditions (pH 7.4, 37°C) .
This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry, catalysis, and materials science. Further studies should explore its enantioselective synthesis and in vivo metabolic pathways.
Scientific Research Applications
1-(4-Methylbenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine has been studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, particularly in the realm of enzyme inhibition.
Therapeutic Applications
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Cancer Treatment :
- The compound's ability to inhibit kinase activity positions it as a candidate for cancer therapy. Kinase inhibitors are a significant class of anticancer agents, targeting pathways that regulate cell growth and survival.
- Case studies have shown that similar compounds have led to the development of effective cancer treatments by disrupting tumor cell proliferation.
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Anti-inflammatory Effects :
- Research indicates that compounds with similar structures can exhibit anti-inflammatory properties by modulating immune responses. This could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases.
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Neurological Disorders :
- Preliminary studies suggest potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system targets.
Case Studies
- Inhibition of IKK2 :
- Cancer Cell Line Studies :
- Neuropharmacological Research :
Mechanism of Action
The mechanism of action for 1-(4-Methylbenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and pyridine groups could play key roles in these interactions, affecting the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzenesulfonyl)piperazine: Lacks the pyridin-4-yl group, potentially altering its biological activity.
4-(2-(Pyridin-4-yl)ethyl)piperazine: Lacks the sulfonyl group, which may affect its chemical reactivity and interactions.
1-(4-Chlorobenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine: Similar structure but with a chlorine substituent, which could influence its electronic properties and reactivity.
Uniqueness
1-(4-Methylbenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine is unique due to the combination of its sulfonyl and pyridine substituents, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(4-Methylbenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a 4-methylbenzenesulfonyl group and a pyridin-4-yl ethyl chain. Its molecular formula is , and it has a molecular weight of approximately 320.41 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including receptors and enzymes. The sulfonyl group is known to enhance binding affinity through strong interactions with amino acid residues in active sites, while the piperazine ring provides structural stability and flexibility, facilitating interactions with multiple targets.
Biological Activity Overview
This compound has shown promise in several areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria.
- Anticancer Potential : In vitro assays indicate that it may inhibit cell proliferation in certain cancer cell lines.
- Neuropharmacological Effects : The compound may modulate neurotransmitter systems, particularly through interactions with dopamine receptors.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Table 2: Anticancer Activity
Case Studies
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Antimicrobial Evaluation :
In a study evaluating the antibacterial efficacy of various sulfonamide derivatives, including this compound, it was found to inhibit the growth of both Staphylococcus aureus and Escherichia coli effectively. The results indicated that modifications to the sulfonamide structure could enhance antimicrobial potency, suggesting a structure-activity relationship (SAR) that warrants further exploration . -
Cancer Cell Proliferation :
A comprehensive study investigated the effects of this compound on cancer cell lines. The findings revealed that it significantly reduced cell viability in HeLa and MCF-7 cells through apoptosis induction mechanisms. The study highlighted the potential for developing this compound as an anticancer agent, particularly in hormone-responsive cancers . -
Neuropharmacological Studies :
Research into the neuropharmacological effects demonstrated that the compound could influence dopamine receptor activity, suggesting possible applications in treating neuropsychiatric disorders. It was shown to promote β-arrestin translocation mediated by D3 dopamine receptors without significant activity at D2 receptors, indicating a selective profile that may reduce side effects commonly associated with broader-spectrum dopamine agonists .
Q & A
Q. How can researchers optimize the synthesis of 1-(4-Methylbenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine?
Methodological Answer: Synthetic optimization involves:
- Stepwise Functionalization : Start with piperazine ring formation via nucleophilic substitution (e.g., ethylenediamine with dihaloalkanes under basic conditions) .
- Sulfonylation : React with 4-methylbenzenesulfonyl chloride in anhydrous conditions to introduce the sulfonyl group .
- Pyridinyl-Ethyl Substitution : Use coupling agents (e.g., EDC/HOBt) to attach 2-(pyridin-4-yl)ethyl groups via amide or alkylation reactions .
Q. Key Parameters :
| Parameter | Conditions | Yield Optimization | Reference |
|---|---|---|---|
| Temperature | 0–5°C (sulfonylation) | Prevents side reactions | |
| Solvent | DCM/THF for polar intermediates | Enhances solubility | |
| Purification | Column chromatography (silica gel, EtOAc/hexane) | Purity >95% |
Q. What characterization techniques validate the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and sulfonyl groups) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~389) .
- Melting Point : Consistent with literature (e.g., 153–156°C for analogous sulfonylated piperazines) .
Q. What safety protocols are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles (prevents skin/eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Airtight container in a cool, dry place (<25°C) to prevent hydrolysis .
Q. How can solubility challenges in biological assays be addressed?
Methodological Answer:
- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrin-based solutions to enhance aqueous solubility .
- Salt Formation : Convert to hydrochloride salts via HCl treatment (improves polar interactions) .
- Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl or sulfonamide) without altering core pharmacophores .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to enhance biological selectivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified sulfonyl (e.g., nitro, methoxy) or pyridinyl groups .
- Biological Testing : Screen against target receptors (e.g., serotonin or dopamine receptors) and off-target panels .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities and steric clashes .
Q. Example SAR Insights :
| Modification | Observed Effect | Reference |
|---|---|---|
| 4-Methoxy substitution | Increased receptor affinity (ΔpIC₅₀ = 1.2) | |
| Trifluoromethyl addition | Improved metabolic stability (t₁/₂ > 4 hrs) |
Q. What strategies resolve contradictions in reported biological activities?
Methodological Answer:
- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines) .
- Metabolite Profiling : Use LC-MS to identify active vs. inactive metabolites in divergent results .
- Crystallography : Resolve 3D structures to confirm binding modes (e.g., piperazine chair conformation in target pockets) .
Q. How to design receptor-binding assays for this compound?
Methodological Answer:
- Radioligand Displacement : Use ³H-labeled antagonists (e.g., ³H-ketanserin for 5-HT₂A) to measure Ki values .
- Functional Assays : Monitor cAMP accumulation or calcium flux in transfected HEK293 cells .
- Negative Controls : Include parent piperazine derivatives to isolate sulfonyl/pyridinyl contributions .
Q. What computational methods predict metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate permeability (e.g., BBB score) and CYP450 interactions .
- Meta-Site Analysis : Identify metabolic hotspots (e.g., sulfonyl cleavage via CYP3A4) using P450 docking models .
- Toxicophore Mapping : Flag structural alerts (e.g., nitro groups) using Derek Nexus or Leadscope .
Q. How to optimize synthetic routes for scale-up without compromising purity?
Methodological Answer:
- Flow Chemistry : Continuous reactors reduce side products (e.g., telescoped sulfonylation-alkylation steps) .
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .
- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
